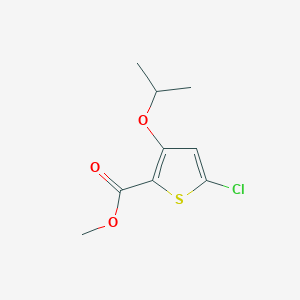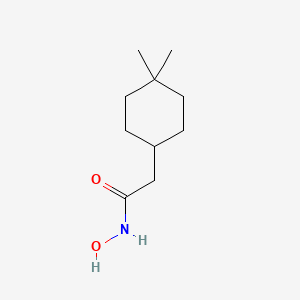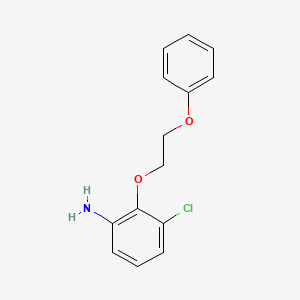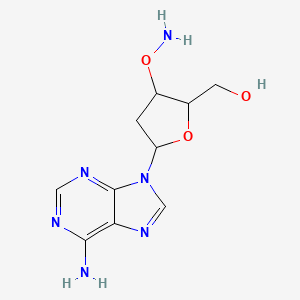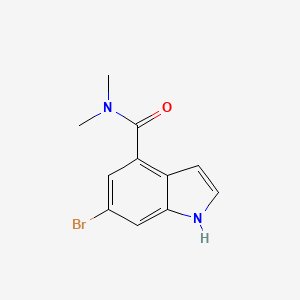
tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenoxy group enhances the compound’s reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-4,5-difluorophenol and tert-butyl azetidine-1-carboxylate.
Reaction Steps:
Industrial Production Methods:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the azetidine ring or the phenoxy group.
Coupling Reactions: The presence of bromine allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the azetidine ring or phenoxy group.
Coupling Products: Various substituted phenoxyazetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its unique reactivity.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Application in the synthesis of advanced materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to these targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(4-bromo-2,5-difluorophenoxy)azetidine-1-carboxylate: Similar structure but different substitution pattern on the phenoxy group.
tert-Butyl 3-(2-chloro-4,5-difluorophenoxy)azetidine-1-carboxylate: Chlorine instead of bromine, affecting reactivity and biological activity.
tert-Butyl 3-(2-bromo-4,5-dichlorophenoxy)azetidine-1-carboxylate: Presence of chlorine atoms in addition to bromine, altering its chemical properties.
Uniqueness:
The unique combination of bromine and fluorine atoms in tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H16BrF2NO3 |
|---|---|
Molekulargewicht |
364.18 g/mol |
IUPAC-Name |
tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16BrF2NO3/c1-14(2,3)21-13(19)18-6-8(7-18)20-12-5-11(17)10(16)4-9(12)15/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
GKDIRHWNRGIXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


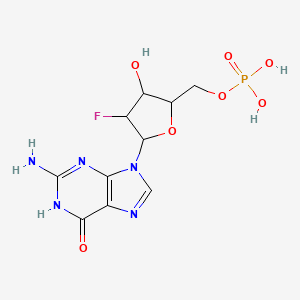
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)



